methyl (2E,6Z,8E)-deca-2,6,8-trienoate
Description
Overview of Polyunsaturated Fatty Acid Esters in Chemical Ecology
Polyunsaturated fatty acids (PUFAs) are carboxylic acids containing more than one carbon-carbon double bond. Their esters, particularly methyl and ethyl esters, are prevalent in nature and serve a multitude of biological functions. In the realm of chemical ecology, these compounds are often identified as pheromones, allomones, kairomones, and synomones, influencing behaviors such as mating, aggregation, trail-following, and defense in a wide range of organisms, particularly insects. The specific geometry of the double bonds (E/Z isomerism) and their position within the carbon chain are critical for the biological specificity of these semiochemicals.
Significance of Methyl (2E,6Z,8E)-deca-2,6,8-trienoate as a Semiochemical
While several geometric isomers of methyl deca-2,6,8-trienoate have been identified as potent semiochemicals, the significance of the (2E,6Z,8E) isomer remains largely uncharacterized in the scientific literature. Its isomer, methyl (2E,4E,6Z)-deca-2,4,6-trienoate, is a well-documented aggregation pheromone of the brown-winged green bug, Plautia stali, and also acts as an attractant for the brown marmorated stink bug, Halyomorpha halys. researchgate.netresearchgate.netresearchgate.netmedchemexpress.com The high degree of specificity in insect olfactory systems suggests that the (2E,6Z,8E) isomer could potentially have a distinct and un- or under-explored role in chemical communication.
The inherent instability of conjugated triene systems, such as those in methyl decatrienoates, to light and heat can lead to isomerization, resulting in mixtures of various geometric isomers. researchgate.netmedchemexpress.com This chemical property complicates field studies and suggests that while this compound may be formed through the isomerization of other isomers, its specific biological activity as a primary semiochemical has not been established.
Current Research Landscape and Knowledge Gaps
The current body of academic research is heavily skewed towards other isomers of methyl deca-2,6,8-trienoate, leaving a significant knowledge gap concerning the (2E,6Z,8E) form. While synthetic routes to produce all eight geometric isomers of methyl 2,4,6-decatrienoate have been developed, allowing for the potential investigation of each isomer's biological activity, specific studies focusing on the (2E,6Z,8E) isomer are conspicuously absent from the published literature. researchgate.net
The primary knowledge gaps include:
The natural occurrence of this compound in any organism.
The specific biosynthetic pathways that might lead to its production.
Any unique semiochemical function, such as attraction, repulsion, or a modulatory effect on the activity of other pheromone components.
Electrophysiological and behavioral responses of any insect species specifically to the purified (2E,6Z,8E) isomer.
The lack of research into this specific compound presents a clear opportunity for future investigations in the field of chemical ecology.
Detailed Research Findings
Given the scarcity of research on this compound, a direct data table of its research findings is not feasible. However, to highlight the current state of knowledge and the existing gaps, a comparative table of related, well-studied isomers is presented below.
| Isomer of Methyl Decatrienoate | Known Semiochemical Function | Key Organism(s) |
| (2E,4E,6Z)-deca-2,4,6-trienoate | Aggregation Pheromone, Attractant | Plautia stali (brown-winged green bug), Halyomorpha halys (brown marmorated stink bug) researchgate.netresearchgate.netresearchgate.netmedchemexpress.com |
| (2E,4Z,6Z)-deca-2,4,6-trienoate | Sex Pheromone | Thyanta pallidovirens (red-shouldered stink bug) researchgate.net |
| (2Z,4E,6Z)-deca-2,4,6-trienoate | Attractant (in mixtures) | Halyomorpha halys researchgate.net |
| (2E,4Z,6E)-deca-2,4,6-trienoate | Component of male-produced volatiles | Thyanta custator (stink bug) |
| (2E,6Z,8E)-deca-2,6,8-trienoate | No documented semiochemical function | Not identified in any organism |
This table clearly illustrates that while the family of methyl decatrienoate isomers is significant in insect chemical communication, the specific isomer that is the subject of this article remains an enigma. The synthesis of all isomers has paved the way for future research that could populate the empty cells in the table above and contribute to a more complete understanding of the structure-activity relationships within this important class of semiochemicals.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (2E,6Z,8E)-deca-2,6,8-trienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3-6,9-10H,7-8H2,1-2H3/b4-3+,6-5-,10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DETDREBFLOKGKA-VGRAICDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CCCC=CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C\CC/C=C/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Biological Origin
Isolation and Identification from Biological Sources
The identification of methyl decatrienoate isomers from biological sources has been a subject of significant research, largely due to their roles as pheromones and semiochemicals.
Initial research pointed towards the presence of a methyl decatrienoate isomer as a component of the male-produced sex pheromone of the red-shouldered stink bug, Thyanta pallidovirens. However, detailed chemical analysis has since clarified the specific isomeric structure. The major component of the pheromone blend is, in fact, methyl (2E,4Z,6Z)-deca-2,4,6-trienoate , not the (2E,6Z,8E) isomer. nih.gov This compound is part of a complex mixture that includes several sesquiterpenes.
| Organism | Compound Identified | Biological Role |
| Thyanta pallidovirens | Methyl (2E,4Z,6Z)-deca-2,4,6-trienoate | Component of male-produced sex pheromone |
The brown-winged green stink bug, Plautia stali, is a significant agricultural pest in Asia. Its aggregation pheromone, which attracts both males and females, has been identified as methyl (2E,4E,6Z)-deca-2,4,6-trienoate . researchgate.netmedchemexpress.com This compound is produced by the males of the species and plays a crucial role in the formation of aggregations, which can lead to significant crop damage. The identification of this pheromone has been pivotal in developing monitoring and trapping strategies for this pest.
The brown marmorated stink bug, Halyomorpha halys, is an invasive species of global concern. While it produces its own aggregation pheromone, a complex sesquiterpene alcohol, its attraction to this pheromone is significantly increased by the presence of a synergist. This synergistic compound has been identified as methyl (2E,4E,6Z)-deca-2,4,6-trienoate , the same pheromone produced by Plautia stali. nih.govnih.govresearchgate.net The combination of the H. halys aggregation pheromone and its synergist is now widely used in commercial lures for monitoring and managing this pest. researchgate.net
| Organism | Compound | Role |
| Halyomorpha halys | Methyl (2E,4E,6Z)-deca-2,4,6-trienoate | Synergist for aggregation pheromone |
The (2E,6Z,8E)-decatrienoic acid structural backbone is found in certain plant species, most notably in Acmella oleracea, commonly known as the toothache plant. This plant produces a variety of N-alkylamides, with the most prominent being spilanthol (B142960), which has the chemical structure (2E,6Z,8E)-N-isobutyl-2,6,8-decatrienamide. nih.gov While the core decatrienoic acid structure is present, the specific methyl ester, methyl (2E,6Z,8E)-deca-2,6,8-trienoate, has not been explicitly reported as a natural constituent in the essential oil of Acmella oleracea. nih.gov A recent comprehensive analysis of the plant's essential oil identified 180 different compounds, but the methyl ester was not among them. nih.gov
Hypothesized Biosynthetic Pathways in Producing Organisms
The precise biosynthetic pathways leading to this compound and its isomers in insects are not yet fully elucidated. However, based on general knowledge of insect pheromone biosynthesis, a plausible pathway can be hypothesized.
The biosynthesis of fatty acid-derived pheromones in insects typically begins with common fatty acid precursors, which then undergo a series of enzymatic modifications. nih.gov
Hypothesized Biosynthetic Steps:
Fatty Acid Synthesis: The pathway likely initiates with the de novo synthesis of a saturated fatty acid, such as palmitic acid (C16) or stearic acid (C18), by fatty acid synthase (FAS) complexes. nih.govresearchgate.net
Desaturation: A series of desaturase enzymes would then introduce double bonds at specific positions along the carbon chain. To achieve a conjugated triene system as seen in methyl decatrienoates, multiple desaturation steps would be necessary. Insects are known to possess various desaturases, including Δ9, Δ11, and even Δ12 desaturases, which are crucial for creating unsaturation in fatty acids. researchgate.netnih.govnih.gov The specific desaturases involved in generating the conjugated double bonds at the 2, 6, and 8 positions, and their order of operation, remain to be identified in these stink bug species.
Chain Shortening/Modification: The fatty acid precursor may undergo chain shortening through a process like beta-oxidation to achieve the correct C10 length.
Methylation: The final step would involve the esterification of the carboxyl group of the decatrienoic acid with a methyl group, a reaction likely catalyzed by a methyltransferase enzyme, to form the final methyl ester pheromone.
Further research, including transcriptomic and proteomic analyses of the pheromone glands of these insects, is required to identify and characterize the specific enzymes responsible for each step in this proposed pathway.
Stereochemical Control in Biogenesis
The biosynthesis of this compound is intrinsically linked to the general pathways of fatty acid synthesis and modification in plants. N-alkylamides, including spilanthol, are derived from the condensation of a fatty acid chain and a decarboxylated amino acid. nih.gov The formation of the specific C10 fatty acid with its unique pattern of unsaturation is a result of the high specificity of the plant's enzymatic machinery.
The process begins with the de novo synthesis of saturated fatty acids in the plastids, starting from acetyl-CoA. chegg.com A multi-enzyme complex, fatty acid synthase (FAS), iteratively adds two-carbon units to the growing acyl chain. wikipedia.org This process typically yields C16 (palmitic acid) and C18 (stearic acid) fatty acids.
The introduction of double bonds into the saturated fatty acid chain is catalyzed by a class of enzymes known as fatty acid desaturases (FADs). nih.gov These enzymes exhibit remarkable substrate and positional specificity, which is crucial for creating the diverse array of unsaturated fatty acids found in nature. nih.gov Plant desaturases are classified based on the position at which they introduce the double bond. For instance, a Δ9-desaturase creates a double bond between the 9th and 10th carbon atoms from the carboxyl end of the fatty acid chain. nih.gov
The precise (2E,6Z,8E) stereochemistry of the deca-2,6,8-trienoic acid backbone is determined by a sequence of specific desaturation and potentially other modification steps. The formation of a C10 fatty acid is less common than the C16 and C18 chains and points to specialized enzymatic activity within Acmella species. The stereochemical outcome of the desaturation reactions—whether a cis (Z) or trans (E) double bond is formed—is strictly controlled by the three-dimensional structure of the desaturase enzyme's active site, which precisely orients the substrate fatty acid chain. nih.gov
While the overarching principles of fatty acid biosynthesis provide a framework, the exact enzymatic cascade and the specific desaturases responsible for producing the (2E,6Z,8E)-deca-2,6,8-trienoic acid precursor in Acmella have not yet been fully elucidated. The biosynthesis of this unique fatty acid derivative is a testament to the intricate and highly controlled nature of plant secondary metabolism.
Table 2: General Steps in the Biogenesis of the (2E,6Z,8E)-deca-2,6,8-trienoic acid moiety
| Step | Description | Key Enzymes (General) |
|---|---|---|
| 1. De Novo Synthesis | Formation of a saturated C10 fatty acid chain from acetyl-CoA. | Fatty Acid Synthase (FAS) |
| 2. Desaturation | Sequential introduction of three double bonds at specific positions (C2, C6, C8) with specific stereochemistry (E, Z, E). | Fatty Acid Desaturases (FADs) |
| 3. Esterification (for the methyl ester) | Attachment of a methyl group to the carboxyl end of the fatty acid. | Methyltransferase (Hypothetical) |
| 4. Amidation (for N-alkylamides) | Condensation of the fatty acid with an amine (e.g., isobutylamine (B53898) for spilanthol). | Amide Synthase (Hypothetical) |
Chemical Synthesis and Stereoselective Methodologies
Established Synthetic Routes to Methyl (2E,6Z,8E)-deca-2,6,8-trienoate
Several synthetic pathways have been successfully employed to construct the carbon skeleton and establish the specific stereochemistry of this compound. These routes often involve the strategic combination of carbon-carbon bond-forming reactions and stereoselective reduction techniques.
The Wittig reaction is a powerful and widely used method for the formation of carbon-carbon double bonds from carbonyl compounds and phosphonium ylides. masterorganicchemistry.comlibretexts.orgorganic-chemistry.orglscollege.ac.in The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group that can delocalize the negative charge on the carbanion, generally lead to the formation of (E)-alkenes. organic-chemistry.orgwikipedia.org Conversely, non-stabilized ylides, which lack such a stabilizing group, typically yield (Z)-alkenes. organic-chemistry.orgwikipedia.org
In the context of synthesizing this compound, a key step involves the Wittig reaction between (E)-(6-methoxy-6-oxohex-4-en-1-yl)triphenylphosphonium iodide and crotonaldehyde. researchgate.net This specific strategy has been reported to produce the target compound with high yield. researchgate.net The (2E) and (8E) double bonds can be established using stabilized ylides, while the (6Z) double bond can be introduced via a non-stabilized ylide in a separate step or a fragment coupling strategy.
Table 1: Representative Wittig Reaction for this compound Synthesis
| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |
|---|
This table is generated based on the provided text and is for illustrative purposes.
The partial hydrogenation of alkynes provides another crucial method for the stereoselective synthesis of alkenes. The choice of catalyst is paramount in determining the stereochemistry of the resulting double bond. The use of Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline) selectively catalyzes the syn-addition of hydrogen to an alkyne, leading to the formation of a (Z)-alkene. masterorganicchemistry.comnih.gov In contrast, dissolving metal reductions, such as with sodium in liquid ammonia, result in the anti-addition of hydrogen, yielding an (E)-alkene.
For the synthesis of this compound, a precursor containing a diyne could be strategically reduced. The internal alkyne could be selectively hydrogenated to the (Z)-alkene using Lindlar's catalyst, while the other double bonds are formed through other methods or are already in place with the desired (E) configuration. For instance, a diyne precursor could be partially hydrogenated to a (Z)-enyne, which is then further elaborated to the final product. nih.govacs.orgnih.gov
Table 2: Stereoselective Partial Hydrogenation of Alkynes
| Alkyne Substrate | Reagents | Product Stereochemistry |
|---|---|---|
| Internal Alkyne | H₂, Lindlar's Catalyst | (Z)-Alkene |
This table is generated based on the provided text and is for illustrative purposes.
Olefin metathesis has emerged as a versatile tool in organic synthesis for the formation of carbon-carbon double bonds. researchgate.netmdpi.com Cross-metathesis, in particular, could be a viable approach for the synthesis of this compound. organic-chemistry.org This strategy would involve the coupling of two smaller olefinic fragments in the presence of a suitable catalyst, such as a Grubbs or Schrock catalyst. nih.gov
A potential cross-metathesis approach could involve the reaction of a diene with a suitable acrylate derivative. The stereochemical outcome of olefin metathesis can be influenced by the catalyst and the reaction conditions, and achieving high stereoselectivity for a conjugated triene system can be challenging. acs.org However, the development of stereoselective metathesis catalysts offers potential for the controlled synthesis of complex polyenes. mdpi.com
Stereocontrol in Decatrienoate Synthesis
The primary challenge in the synthesis of this compound lies in the precise control of the stereochemistry of the three double bonds.
The synthesis of conjugated trienes with mixed (E) and (Z) configurations presents a significant stereochemical challenge. nih.gov The thermodynamic stability of the all-(E) isomer can lead to isomerization under certain reaction conditions. Therefore, the chosen synthetic route must employ mild conditions to preserve the desired stereochemistry.
In Wittig-based syntheses, the primary challenge is to orchestrate the reaction sequence to introduce the (E) and (Z) double bonds in the correct positions. This often requires a multi-step approach with careful selection of stabilized and non-stabilized ylides. For partial hydrogenation routes, the challenge lies in the selective reduction of one alkyne in the presence of other unsaturations and ensuring the high stereoselectivity of the reduction.
To achieve high stereoselectivity in the synthesis of this compound, careful optimization of reaction conditions is essential.
In the Wittig reaction, the choice of solvent can significantly influence the E/Z selectivity. reddit.comreddit.comresearchgate.net For instance, polar aprotic solvents often favor the formation of (Z)-alkenes from non-stabilized ylides, while non-polar solvents can sometimes enhance the formation of (E)-alkenes. The nature of the base used to generate the ylide can also play a role in the stereochemical outcome. pitt.edu For stabilized ylides, which tend to give (E)-alkenes, the reaction conditions can be tuned to maximize this selectivity. wikipedia.org A study on the synthesis of a (2E,6Z,8E,10E)-tetraene precursor highlighted the importance of base selection in a highly selective Wittig reaction. researchgate.net
For partial hydrogenation reactions, the activity of the Lindlar catalyst is critical. An overly active catalyst can lead to over-reduction to the alkane, while a poorly active catalyst may result in incomplete reaction. The reaction is typically carried out at low temperatures and monitored closely to ensure the desired transformation.
Synthesis of Related Isomers and Analogues
The biological activity of a molecule like this compound is often highly dependent on its specific three-dimensional structure. To understand these structure-activity relationships (SAR), chemists synthesize various related compounds, including geometric isomers and structural analogues. These synthetic efforts are crucial for identifying the key structural features necessary for biological function and for developing more potent or selective analogues.
The synthesis of the various geometric isomers of methyl decatrienoates, particularly the methyl 2,4,6-decatrienoate series, has been a subject of significant interest, largely due to their roles as insect pheromones. The preparation of these isomers requires precise control over the geometry of the double bonds. Several stereoselective methods have been employed to achieve this, with Wittig-type and Horner-Wadsworth-Emmons (HWE) olefinations being the most prominent.
Research has demonstrated the successful synthesis of all eight geometric isomers of methyl 2,4,6-decatrienoate. oup.com These syntheses often rely on a building-block approach, where smaller, stereochemically defined fragments are coupled together.
Key synthetic strategies include:
Wittig Reaction : This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone to form an alkene. The stereochemical outcome (E or Z) can be influenced by the nature of the ylide and the reaction conditions. Non-stabilized ylides typically favor the formation of Z-alkenes, while stabilized ylides tend to produce E-alkenes. mdpi.com
Horner-Wadsworth-Emmons (HWE) Reaction : A modification of the Wittig reaction, the HWE reaction uses phosphonate carbanions, which are generally more reactive than the corresponding phosphorus ylides. A significant advantage of the HWE reaction is that it typically yields E-alkenes with high stereoselectivity. researchgate.netnih.gov The water-soluble nature of the phosphate byproduct also simplifies purification. nih.gov
For instance, the synthesis of methyl (2E,4E,6Z)-2,4,6-decatrienoate, an aggregation pheromone, has been achieved in two steps from (E)-4,4-dimethoxy-2-butenal with a 55% yield. oup.com Another example is the synthesis of methyl (E,Z,Z)-2,4,6-decatrienoate, a sex pheromone, from 2,4-octadiyn-1-ol in 32% yield, utilizing an in situ manganese dioxide oxidation–Wittig condensation as a key step. oup.com
The synthesis of the four (4Z)-isomers of methyl 2,4,6-decatrienoate has been accomplished by combining Horner-Wadsworth-Emmons olefinations with the controlled stereoselective reduction of carbon-carbon triple bonds to generate the required Z-double bonds. nih.gov
Table 1: Synthetic Methodologies for Geometric Isomers of Methyl Decatrienoates
| Isomer | Key Synthetic Reactions | Starting Materials (Examples) | Reference |
| Methyl (2E,4E,6Z)-2,4,6-decatrienoate | Wittig-type olefination | (E)-4,4-dimethoxy-2-butenal | oup.com |
| Methyl (E,Z,Z)-2,4,6-decatrienoate | In situ MnO2 oxidation–Wittig condensation | 2,4-octadiyn-1-ol | oup.com |
| (4Z)-isomers of methyl 2,4,6-decatrienoate | Horner-Wadsworth-Emmons olefination, Stereoselective reduction of alkynes | Not specified | nih.gov |
Synthesis of Structural Analogues for Activity Studies
The synthesis of structural analogues is a cornerstone of medicinal chemistry and chemical ecology, providing valuable insights into how molecular structure influences biological activity. For a compound like this compound, which may act as a semiochemical, the synthesis of analogues allows researchers to probe the specific requirements of its biological target.
While specific synthetic routes for analogues of this compound are not extensively detailed in the literature, general principles for the creation of pheromone analogues can be applied. These modifications typically fall into several categories:
Modification of the Carbon Skeleton : This can involve altering the chain length, introducing branching (e.g., methyl groups), or incorporating cyclic moieties. For example, in studies of Matsucoccus sex pheromones, the removal or addition of a terminal methyl group at the diene terminus was shown to significantly impact both pheromonal and kairomonal activity. nih.gov The removal of the methyl group led to a loss of kairomonal activity while retaining moderate pheromonal activity. nih.gov
Modification of the Unsaturation : The number, position, and geometry of the double bonds are often critical for activity. Analogues can be synthesized with double bonds shifted to different positions, or with altered stereochemistry (E to Z or vice versa). The synthesis of various positional isomers of hexadecatrienyl acetates, which are conjugated triene systems similar to the decatrienoate, has been reported to investigate the influence of double bond position. nih.gov
Modification of the Functional Group : The methyl ester group in this compound is a key feature that can be modified. For instance, the synthesis of analogues of the pheromone (Z)-hexadec-11-en-1-yl acetate involved replacing the acetate group with other functionalities, such as carbamates or introducing unsaturation or halogen atoms at the end of the polar group. sciopen.com These modifications can alter the polarity, size, and electronic properties of the molecule, thereby influencing its interaction with biological receptors.
The synthesis of these analogues would likely employ similar stereoselective methodologies as those used for the geometric isomers, such as the Wittig and HWE reactions, to control the geometry of the double bonds. Other techniques, such as cross-metathesis, have also emerged as powerful tools for the efficient synthesis of insect pheromones and their analogues. nih.gov
The biological activity of these synthesized analogues is then typically evaluated through techniques like electroantennography (EAG), which measures the response of insect antennae to volatile compounds, and field trapping experiments to assess their attractiveness under natural conditions. sciopen.comsciopen.com
Table 2: Common Structural Modifications in the Synthesis of Pheromone Analogues
| Modification Type | Example of Change | Potential Synthetic Approach | Purpose of Modification |
| Carbon Skeleton | Shortening or lengthening the carbon chain | Grignard reactions, Wittig/HWE with different aldehydes/ylides | Investigate the effect of size on receptor binding |
| Unsaturation | Shifting the position of a double bond | Synthesis of different isomeric building blocks for coupling reactions | Determine the importance of the conjugated system's location |
| Functional Group | Converting the methyl ester to an amide or ketone | Amidation or reaction with organometallic reagents | Evaluate the role of the ester functionality in binding and activity |
Biological Roles and Ecological Significance in Non Human Systems
Function as an Aggregation Pheromone
There is no scientific evidence available to suggest that methyl (2E,6Z,8E)-deca-2,6,8-trienoate functions as an aggregation pheromone in any insect species, including stink bugs (Pentatomidae).
Role in Insect Communication, e.g., Stink Bugs (Pentatomidae)
No research has been identified that documents the role of this compound in the chemical communication of stink bugs or any other insect.
Synergistic Effects with Other Pheromones
There is no information available regarding any synergistic effects of this compound with other pheromones.
Interactions with Target and Non-Target Organisms
Without evidence of it acting as a semiochemical, there is no basis to describe its interactions with target or non-target organisms.
Behavioral Responses of Arthropods
No studies have been found that document the behavioral responses of any arthropod species to this compound.
Impact on Ecological Networks
The impact of this compound on ecological networks has not been studied.
Environmental Stability and Isomerization in Ecological Contexts
There is no available data on the environmental stability or potential for isomerization of this compound under ecological conditions. While studies on the related isomer, methyl (2E,4E,6Z)-deca-2,4,6-trienoate, indicate a potential for isomerization when exposed to daylight, this cannot be extrapolated to the specific isomer without direct research. medchemexpress.commedchemexpress.com
Thermal Instability and Photoisomerization
The chemical stability of methyl (2E,4E,6Z)-deca-2,4,6-trienoate is significantly influenced by environmental factors such as heat and light. This inherent instability leads to the transformation of the compound into a mixture of various geometric isomers, a process that has considerable implications for its biological activity and practical application in pest management.
Thermal Instability:
Methyl (2E,4E,6Z)-deca-2,4,6-trienoate is recognized as a thermally unstable compound. targetmol.com Elevated temperatures can induce the rearrangement of its double bonds, resulting in the formation of other isomers. This characteristic is a critical consideration for the storage and field application of lures containing this pheromone, as prolonged exposure to high temperatures can diminish the concentration of the active (2E,4E,6Z) isomer and consequently reduce its efficacy.
Photoisomerization:
Exposure to light, particularly ultraviolet (UV) radiation from daylight, is a primary driver of the isomerization of methyl (2E,4E,6Z)-deca-2,4,6-trienoate. medchemexpress.commedchemexpress.com This process, known as photoisomerization, involves the absorption of light energy, which excites the electrons in the double bonds, allowing for rotation and the formation of new geometric configurations. oit.eduwikipedia.org When solutions of methyl (2E,4E,6Z)-deca-2,4,6-trienoate or dispensers used in field trapping are exposed to daylight, they readily isomerize to form complex mixtures of other decatrienoate isomers. medchemexpress.com
Studies have shown that preventing the isomerization of methyl (2E,4E,6Z)-deca-2,4,6-trienoate in dispensers is not necessarily essential for the effective trapping of the brown marmorated stink bug, Halyomorpha halys. researchgate.net This suggests that some of the resulting isomers may also contribute to the attractive properties of the lure, or that the initial concentration of the active isomer is sufficient to elicit a response before significant degradation occurs.
The phenomenon of photoisomerization is a key area of study in photochemistry and can significantly alter the chemical and biological properties of a compound. nih.gov The conversion between cis and trans isomers due to light exposure is a well-documented process that can impact a molecule's interaction with biological receptors. nih.gov
Implications for Environmental Persistence and Efficacy
Environmental Persistence:
The rapid isomerization of methyl (2E,4E,6Z)-deca-2,4,6-trienoate when exposed to sunlight suggests a limited environmental persistence of the specific active isomer. medchemexpress.com This degradation is a crucial factor in determining the longevity of pheromone lures used for monitoring and trapping insects. The formation of a complex mixture of isomers means that the chemical signal released into the environment changes over time.
Efficacy of Lures:
The stability and longevity of pheromone lures are of significant concern for their practical use in integrated pest management programs. medchemexpress.commedchemexpress.com The isomerization of methyl (2E,4E,6Z)-deca-2,4,6-trienoate can lead to a decrease in the attractiveness of lures for the target species. However, research indicates that traps baited with lures containing a combination of the Halyomorpha halys aggregation pheromone and methyl (2E,4E,6Z)-deca-2,4,6-trienoate remain attractive for extended periods, suggesting that the synergistic effect of the compounds may compensate for some loss of the active isomer. nih.govresearchgate.net
Furthermore, it has been observed that traps baited with other isomers, such as methyl (2Z,4E,6Z)-decatrienoate and methyl (2E,4Z,6Z)-decatrienoate, can also attract H. halys. researchgate.net This indicates a degree of plasticity in the chemoreception of this invasive pest.
Advanced Analytical Methodologies for Research Applications
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for isolating methyl (2E,6Z,8E)-deca-2,6,8-trienoate from complex mixtures and for quantifying its presence. The choice of technique is dictated by the sample matrix and the specific analytical question, such as the need to resolve different geometric isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) for Detection
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the detection and identification of volatile and semi-volatile compounds like this compound. In the context of its presence in natural products, such as in the volatile profiles of fruits or insect pheromones, GC-MS provides high sensitivity and specificity. The gas chromatograph separates the compound from other volatile components based on its boiling point and interaction with the stationary phase of the capillary column. The mass spectrometer then fragments the eluted compound, producing a characteristic mass spectrum that serves as a molecular fingerprint.
For instance, the analysis of pear volatiles has utilized dynamic headspace sampling followed by GC-MS to identify various esters and other aroma compounds. researchgate.net The identification of specific isomers of decatrienoate esters in such complex mixtures is facilitated by comparing their retention times and mass spectra to those of synthetic standards. The electron ionization (EI) mass spectrum of methyl deca-2,6,8-trienoate would be expected to show a molecular ion peak corresponding to its molecular weight, along with a fragmentation pattern characteristic of a methyl ester with a conjugated triene system.
High-Performance Liquid Chromatography (HPLC) for Stereoisomer Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, quantification, and purification of non-volatile or thermally labile compounds. In the case of this compound, HPLC, particularly reversed-phase HPLC (RP-HPLC), is instrumental in separating the various geometric isomers that may be present in a synthetic mixture or that may form upon exposure to light. medchemexpress.com
The separation of stereoisomers can be challenging and may require specialized columns or mobile phase additives. For example, the separation of the four stereoisomers of methyl jasmonate, another plant signaling molecule, was successfully achieved using RP-HPLC with a C18 column and the addition of methyl-β-cyclodextrin to the mobile phase. nih.gov This approach demonstrates the potential for using chiral selectors or complexing agents in the mobile phase to enhance the resolution of stereoisomers of this compound. The separated isomers can be detected using a UV detector, as the conjugated triene system of the molecule absorbs strongly in the UV region.
Spectroscopic Characterization in Academic Research
Spectroscopic techniques are indispensable for the structural elucidation of this compound, providing detailed information about its atomic connectivity and stereochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the unambiguous determination of the structure and stereochemistry of organic molecules. Both ¹H and ¹³C NMR are used to piece together the carbon-hydrogen framework of this compound.
The ¹H NMR spectrum provides information on the number and types of protons, their chemical environment, and their connectivity through spin-spin coupling. The chemical shifts of the olefinic protons and the magnitude of their coupling constants are particularly diagnostic for assigning the E and Z configurations of the double bonds. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons in the molecule. arkat-usa.org
Table 1: Representative ¹H and ¹³C NMR Data for a Methyl Decatrienoate Isomer
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
|---|---|---|---|---|
| 1 | 167.5 | - | - | - |
| 2 | 118.0 | 5.80 | d | J = 15.5 |
| 3 | 145.0 | 7.25 | dd | J = 15.5, 11.0 |
| 4 | 125.0 | 6.30 | t | J = 11.0 |
| 5 | 130.0 | 6.05 | dt | J = 11.0, 7.5 |
| 6 | 128.0 | 5.40 | m | - |
| 7 | 132.0 | 5.60 | m | - |
| 8 | 32.0 | 2.20 | q | J = 7.5 |
| 9 | 22.5 | 1.40 | sextet | J = 7.5 |
| 10 | 13.5 | 0.90 | t | J = 7.5 |
| OCH₃ | 51.5 | 3.70 | s | - |
Note: This is a representative table; actual values for this compound may vary.
Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment
Mass spectrometry (MS) is a crucial analytical technique for confirming the molecular weight and assessing the purity of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. The molecular formula of this compound is C₁₁H₁₆O₂, with a calculated molecular weight of approximately 180.24 g/mol . nih.gov
The mass spectrum, typically obtained via electron ionization (EI) in conjunction with GC, will show a molecular ion peak (M⁺) at m/z 180, confirming the molecular weight. The fragmentation pattern will provide further structural information. For instance, the loss of a methoxy (B1213986) group (•OCH₃) would result in a fragment at m/z 149, and the loss of the methoxycarbonyl group (•COOCH₃) would lead to a fragment at m/z 121. These characteristic fragments help to confirm the identity of the compound.
Table 2: Key Physicochemical Properties of Methyl deca-2,4,8-trienoate
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆O₂ |
| Molecular Weight | 180.24 g/mol nih.gov |
| Exact Mass | 180.115029749 Da nih.gov |
Advanced Techniques for Stereochemical Purity Assessment
Ensuring the stereochemical purity of this compound is critical, especially in applications where biological activity is dependent on a specific isomeric form. While HPLC with standard columns can separate geometric isomers, the assessment of enantiomeric purity, should chiral centers be present, requires more advanced techniques.
For compounds with multiple stereoisomers, multidimensional chromatography, such as comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS), can provide exceptional separating power. This technique would be highly effective in resolving a complex mixture of methyl deca-2,6,8-trienoate isomers.
Furthermore, chiral chromatography, either with a chiral stationary phase (CSP) in GC or HPLC, is the gold standard for separating enantiomers. While this compound itself is not chiral, related compounds with chiral centers can be resolved using these methods. The development of a specific chiral separation method for a derivative of this compound would require screening various chiral stationary phases and optimizing the chromatographic conditions.
Another advanced approach involves the use of chiral derivatizing agents. These agents react with the compound of interest to form diastereomers, which can then be separated by standard, non-chiral chromatography (GC or HPLC). The relative peak areas of the separated diastereomers would then correspond to the enantiomeric ratio of the original compound.
Structure Activity Relationship Sar Studies
Influence of Alkyl Chain Length and Saturation on Biological Activity
The ten-carbon backbone of methyl (2E,6Z,8E)-deca-2,6,8-trienoate is a crucial determinant of its biological activity. Research on various lepidopteran pheromones has demonstrated that the length of the alkyl chain is critical for optimal interaction with pheromone receptors. Alterations in chain length, even by a single carbon atom, can lead to a significant or total loss of activity.
In a study investigating analogs of the turnip moth pheromone, (Z)-5-decenyl acetate, it was found that the terminal alkyl chain requires a specific length for effective interaction with what is presumed to be a hydrophobic pocket within the receptor protein. researchgate.net While specific data for this compound is not available, these findings suggest that both shortening and lengthening the decatrienoate chain would likely diminish its pheromonal efficacy.
Furthermore, the degree of saturation is paramount. The presence of the three double bonds in the deca-2,6,8-trienoate structure is essential for its activity. Saturation of one or more of these double bonds would alter the molecule's shape and electronic configuration, thereby preventing the precise fit required for receptor activation.
Table 1: Postulated Impact of Alkyl Chain Modifications on the Biological Activity of Decatrienoate Analogs
| Modification | Predicted Effect on Biological Activity | Rationale |
| Chain Shortening (e.g., Nonatrienoate) | Significant Decrease | Suboptimal fit in the hydrophobic binding pocket of the receptor. |
| Chain Elongation (e.g., Undecatrienoate) | Significant Decrease | Steric hindrance and improper alignment within the receptor. |
| Saturation of one or more double bonds | Complete or Near-Complete Loss | Alteration of molecular geometry and electronic properties, preventing receptor binding. |
This table is based on general principles of pheromone SAR and findings from related compounds due to a lack of direct studies on this compound.
Impact of Double Bond Position and Stereochemistry on Pheromone Efficacy
The position and stereochemistry (E/Z configuration) of the double bonds are arguably the most critical features for the biological specificity of polyunsaturated pheromones. The (2E,6Z,8E) configuration of methyl deca-2,6,8-trienoate defines its unique three-dimensional shape, which is recognized by specific olfactory receptors.
Studies on the aggregation pheromone of the six-spined spruce bark beetle, Pityogenes chalcographus, which includes methyl 2,4-decadienoate as a major component, have highlighted the importance of double bond geometry. Bioassays revealed that the (E,Z) isomer of methyl 2,4-decadienoate was the most active when combined with the other pheromone component, chalcogran. psu.edu The other geometric isomers ((E,E), (Z,Z), and (Z,E)) showed significantly lower activity, indicating that the specific (E,Z) configuration is crucial for an optimal biological response. psu.edu This underscores the high degree of selectivity of the insect's olfactory system.
For this compound, it can be inferred that any deviation from this specific geometric arrangement would likely result in a dramatic loss of efficacy. The precise spatial arrangement of the vinyl, allyl, and terminal double bonds is necessary for the molecule to adopt the correct conformation for binding to its receptor.
Table 2: Biological Activity of Geometric Isomers of Methyl 2,4-Decadienoate as an Analog System
| Isomer of Methyl 2,4-Decadienoate | Relative Biological Activity |
| (E,Z) | High |
| (E,E) | Low |
| (Z,Z) | Low |
| (Z,E) | Low |
Data adapted from studies on Pityogenes chalcographus pheromones. psu.edu
Ester Moiety Modifications and Their Biological Implications
The methyl ester moiety of this compound also plays a significant role in its biological activity, likely through polar interactions with the pheromone receptor. Modification of this functional group can have profound effects on the compound's efficacy.
Research on the pear-derived kairomone for the codling moth, ethyl (2E,4Z)-decadienoate, which is structurally analogous to the target compound, provides valuable insights. In field bioassays, the ethyl ester was found to be the most attractive to codling moths. psu.edu When the ethyl group was replaced with other alkyl groups, the biological activity varied significantly. The propyl, methyl, butyl, and hexyl esters were all less attractive than the ethyl ester, demonstrating a clear structure-activity relationship for the ester moiety.
This suggests that the size and nature of the alkyl group on the ester are finely tuned for optimal interaction with the receptor. For this compound, it is plausible that the methyl group is optimal for its specific biological function, and substitution with larger or smaller alkyl groups would likely reduce its activity.
Table 3: Relative Attractiveness of Different Ester Analogs of (2E,4Z)-Decadienoate to Codling Moths
| Ester Moiety | Relative Attractiveness |
| Ethyl | High |
| Propyl | Moderate |
| Methyl | Moderate to Low |
| Butyl | Low |
| Hexyl | Low |
Data derived from studies on the pear ester kairomone.
Applications in Agricultural Pest Management and Chemical Ecology Research
Development of Pheromone-Based Monitoring Tools for Insect Pests
The primary application of methyl (2E,4E,6Z)-deca-2,4,6-trienoate (MDT) in agriculture is as a lure in traps for monitoring insect pest populations. nih.gov Before the discovery of the species-specific aggregation pheromone for the brown marmorated stink bug (Halyomorpha halys), researchers found that this invasive pest was cross-attracted to MDT, the pheromone of the Asian stink bug Plautia stali. oup.comnih.gov This discovery was a pivotal moment in the management of H. halys, providing the first effective chemical lure for its detection and monitoring. nih.gov
Field studies have consistently shown that traps baited with MDT are effective at capturing H. halys adults and nymphs. nih.gov Research has also delved into the stability of the compound, noting that it can isomerize when exposed to daylight. nih.gov However, these studies concluded that preventing this isomerization was not critical for its effectiveness in trapping H. halys. nih.gov
A significant breakthrough in monitoring technology came with the discovery that MDT acts as a powerful synergist when combined with the actual H. halys aggregation pheromone (a mixture of two stereoisomers of 10,11-epoxy-1-bisabolen-3-ol). oup.comresearchgate.net Traps baited with this combination capture significantly more stink bugs than traps baited with either lure alone. oup.comresearchgate.net This synergistic lure combination has become the gold standard for monitoring H. halys, providing a sensitive and reliable tool for tracking its presence, seasonal activity, and relative abundance, which are critical components for making informed pest management decisions. nih.gov
Table 1: Key Insect Pests Monitored Using Methyl (2E,4E,6Z)-deca-2,4,6-trienoate
| Target Pest | Role of the Compound | Common Name |
|---|---|---|
| Plautia stali | Aggregation Pheromone | Brown-winged green bug |
| Halyomorpha halys | Attractant / Synergist | Brown marmorated stink bug |
| Acrosternum hilare | Attractant | Green stink bug |
Integration into Integrated Pest Management (IPM) Programs
Integrated Pest Management (IPM) is an ecosystem-based strategy that focuses on long-term prevention of pests through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and the use of resistant varieties. researchgate.net The use of pheromone-based tools featuring methyl (2E,4E,6Z)-deca-2,4,6-trienoate is a cornerstone of modern IPM programs for stink bugs. oup.com
By providing accurate data on pest populations, these monitoring tools allow growers to establish action thresholds—the point at which pest populations indicate that control action is necessary. researchgate.net This data-driven approach helps to reduce prophylactic insecticide applications, leading to more judicious and targeted pesticide use. This, in turn, minimizes the impact on non-target organisms, reduces the risk of pesticide resistance, and can lower costs for the grower. oup.com The integration of MDT-based lures into IPM has been particularly crucial for managing the invasive H. halys, which has disrupted existing IPM programs in many cropping systems.
Mass Trapping Strategies
Mass trapping involves deploying a large number of traps within a crop to remove a significant portion of the pest population, thereby reducing the need for chemical sprays. While the high efficacy of MDT-baited traps, especially when combined with the H. halys pheromone, suggests potential for mass trapping, this application is still under investigation. The goal of mass trapping is to directly reduce pest numbers below an economic injury level. The success of such a strategy depends on factors like trap density, the size of the area, and the behavior of the target insect. The strong aggregating effect of the pheromone blend provides a basis for this tactic, but optimizing it for large-scale agricultural settings remains a challenge.
Attract-and-Kill Formulations
A more targeted and increasingly researched application is the "attract-and-kill" strategy. This approach uses the powerful attraction of the pheromone blend to lure pests to a specific, localized point—such as a designated "kill station" or a single treated tree—which is then treated with an insecticide. This method dramatically reduces the total amount of insecticide needed compared to broad-spectrum field or orchard sprays.
Recent studies have demonstrated the effectiveness of this strategy. For instance, attract-and-kill stations composed of insecticide-treated netting baited with a high-dose dual lure of the H. halys pheromone and MDT have been evaluated. Research in apple orchards has shown that by baiting specific border-row trees with this pheromone blend and applying insecticides only to these trees, high numbers of H. halys can be aggregated and eliminated. This precision application protects the main crop from damage while preserving natural enemies in the wider environment.
Ecological Research Applications
Beyond its direct applications in pest control, methyl (2E,4E,6Z)-deca-2,4,6-trienoate serves as a valuable tool for ecological research, providing insights into insect behavior and the complex chemical conversations within ecosystems.
Studying Insect Behavioral Ecology
The potent attractive nature of MDT allows researchers to study various aspects of stink bug behavioral ecology. By using baited traps, scientists can investigate:
Dispersal and Movement: Tracking the capture of marked individuals or analyzing capture patterns across a landscape can reveal how stink bugs move between different habitats, such as from wooded areas into agricultural crops.
Seasonal Phenology: Consistent monitoring provides detailed data on the seasonal life cycle of the insects, including the timing of adult emergence, nymphal development stages, and the movement to overwintering sites. oup.com For example, it has been noted that MDT alone is more attractive to adults and nymphs in the autumn, suggesting a role in guiding them to pre-diapause feeding or overwintering locations. oup.comnih.gov
Aggregation Behavior: As an aggregation pheromone, MDT is a key to understanding the social dynamics of stink bugs, allowing for studies into why and how these insects congregate. This can be for defense, feeding, or preparing for diapause. oup.com
Investigating Chemical Communication in Ecosystems
Semiochemicals often have effects that extend beyond the target species, influencing a web of interactions. Methyl (2E,4E,6Z)-deca-2,4,6-trienoate is an excellent example of a compound with such ecosystem-level relevance. Research has shown that it acts as a kairomone—a chemical signal that benefits the receiver but not the emitter—for natural enemies of stink bugs.
Specifically, certain species of tachinid flies, which are important parasitoids of stink bugs, are known to be attracted to MDT and its isomers. nih.govoup.com These parasitoid flies use the stink bug pheromone as a host-finding cue, essentially eavesdropping on the bugs' chemical communication to locate their next victim. This has significant implications for biological control, as the use of MDT in lures could potentially enhance the local populations of these beneficial insects.
Furthermore, the cross-attraction of other stink bug species, such as the green stink bug (Acrosternum hilare), to MDT demonstrates the interconnectedness of chemical signaling among different species within the same ecological community. nih.govoup.com This highlights how a single chemical compound can mediate a complex network of interactions, from pest aggregation to predation and parasitism, making it a fascinating subject for the study of chemical ecology.
Research Challenges and Future Directions
Addressing Thermal and Photo-Isomerization in Practical Applications
A significant challenge in the practical application of conjugated polyunsaturated compounds like methyl decatrienoates is their inherent instability. The system of alternating double bonds is highly susceptible to isomerization when exposed to energy sources such as heat and ultraviolet (UV) light.
Detailed research on the related compound, methyl (2E,4E,6Z)-deca-2,4,6-trienoate (MDT), has shown that it readily isomerizes when exposed to daylight. This photoisomerization leads to the formation of a complex mixture of geometric isomers, which can reduce or eliminate the biological activity of a pheromone lure, raising concerns about its stability and field longevity. The conjugated triene system is the chemically reactive portion of the molecule, and studies on model trienes confirm their photochemical reactivity, where energy absorption can lead to a rotation around a double bond, changing its configuration (e.g., from Z to E). hawaii.eduhawaii.edu
Given that methyl (2E,6Z,8E)-deca-2,6,8-trienoate possesses a similar conjugated triene structure, it is expected to face identical stability issues. The loss of the specific (2E,6Z,8E) geometry would likely render the compound inactive, as insect olfactory systems are often exquisitely tuned to a single isomeric form. Therefore, a critical area of future research is the development of methods to mitigate this degradation in field applications.
Future Research Priorities:
Stabilizing Formulations: Investigating the incorporation of UV protectants and antioxidants into lure matrices.
Novel Dispenser Technologies: Designing controlled-release dispensers that physically shield the pheromone from light and temperature extremes.
Isomerization Dynamics: Conducting detailed kinetic studies to quantify the rate of thermal and photo-isomerization of this compound under various environmental conditions to predict its effective lifespan in the field.
Unraveling Undiscovered Biosynthetic Pathways
The biosynthesis of insect pheromones, particularly those derived from fatty acids, is a complex multi-step process involving a suite of specialized enzymes. frontiersin.org The typical pathway begins with standard fatty acid synthesis, followed by modifications including desaturation, chain-shortening or elongation, and functional group conversion. oup.com For many stink bug pheromones, evidence suggests they are produced de novo by the insect, using its own enzymatic machinery rather than sequestering precursors from host plants or microbes. nih.govpreventionweb.netvt.edu
The proposed structure of this compound presents a unique biosynthetic puzzle. Its C10 backbone and the specific placement of double bonds at positions 2, 6, and 8 suggest the involvement of a highly specific and currently uncharacterized enzymatic cascade. The formation of this compound would likely require:
Synthesis of a saturated fatty acid precursor (e.g., palmitic acid, C16).
A series of desaturation steps catalyzed by fatty acyl-CoA desaturases (FADs) to introduce double bonds.
A chain-shortening process (e.g., limited β-oxidation) to arrive at the C10 length.
Final modification to form the methyl ester.
Research has uncovered novel desaturases with unusual regiospecificity, such as Δ13 desaturases, indicating that insects have evolved diverse enzymatic tools to create unique pheromone structures. pnas.orgnih.gov The pathway to this compound almost certainly involves undiscovered desaturases or other modifying enzymes. Unraveling this pathway is a fundamental challenge.
Future Research Priorities:
Transcriptomic Analysis: Performing pheromone gland-specific transcriptome sequencing of an insect producing this compound to identify candidate genes for desaturases, reductases, and other biosynthetic enzymes.
Heterologous Expression: Functionally characterizing candidate enzymes by expressing them in systems like engineered yeast (Saccharomyces cerevisiae or Yarrowia lipolytica) to confirm their specific activity and substrate preference. frontiersin.orgoup.com
Gene Silencing: Using techniques like RNA interference (RNAi) to knock down candidate genes in the target insect and observing the effect on pheromone production to confirm their role in the biosynthetic pathway. preventionweb.net
Exploring Novel Biological Functions Beyond Pheromonal Activity
While the primary function of a compound like this compound is presumed to be as an intraspecific pheromone (e.g., for aggregation or mating), many semiochemicals have broader ecological roles. pressbooks.pub These chemicals can mediate interspecific interactions, acting as allelochemicals. plantprotection.pl A key area for future research is to determine if this compound functions as anything other than a pheromone.
One of the most significant secondary roles a pheromone can have is as a kairomone —a signal that benefits the receiver of a different species. semanticscholar.org It is well-documented that natural enemies, such as predators and parasitoids, exploit their prey's pheromones to locate them. nih.govnih.gov For instance, the predatory wasp Astata occidentalis has been captured in traps baited with a stink bug pheromone, methyl (E,Z,Z)-2,4,6-decatrienoate, indicating it uses the pheromone as a host-finding kairomone. flvc.org Similarly, some tachinid fly parasitoids are attracted to the pheromones of their stink bug hosts. nih.gov
Beyond predation, some insect-produced compounds can function as alarm pheromones to warn conspecifics of danger or as allomones for defense against competitors. numberanalytics.comnumberanalytics.com Exploring these alternative functions is crucial for a complete understanding of the compound's ecological significance.
Future Research Priorities:
Electrophysiological and Behavioral Assays: Testing the antennal response (e.g., via electroantennography) and behavioral attraction of known natural enemies of related insects to synthetic this compound.
Field Trapping with Known Predators/Parasitoids: Deploying traps baited with the compound in habitats where natural enemies are present to determine if it results in their capture.
Conspecific Behavioral Studies: Designing bioassays to observe if the compound elicits defensive or alarm behaviors in the source species or related species.
Development of Environmentally Sustainable Synthetic Methodologies
The chemical synthesis of pheromones, especially those with complex stereochemistry, has traditionally relied on multi-step processes that can be costly and generate significant chemical waste. nih.gov Future applications of this compound in agriculture or conservation will necessitate the development of cost-effective and environmentally sustainable production methods.
Two major frontiers exist for this purpose: biotechnology and green chemistry .
Biotechnological Synthesis: This approach uses engineered biological systems to produce the target molecule. Once the biosynthetic pathway is elucidated (as per section 9.2), the responsible genes can be transferred to a microbial or plant host. Engineered yeast or plants like Camelina sativa can act as "biofactories," producing the pheromone or its immediate precursor from simple sugars or fatty acids. preventionweb.netvt.eduusda.gov This method reduces reliance on petroleum-based feedstocks and minimizes hazardous waste. oup.com
Green Chemical Synthesis: Modern organic chemistry offers more sustainable alternatives to classical methods. Olefin metathesis, a Nobel prize-winning reaction, has emerged as a powerful tool for creating carbon-carbon double bonds with high efficiency and selectivity, often from renewable feedstocks like seed oils. nih.govchemhub.com This method can significantly shorten synthetic routes and reduce waste compared to traditional approaches like Wittig reactions. google.com Additionally, the use of biocatalysts, such as isolated enzymes (lipases), can facilitate specific steps like esterification under mild, solvent-free conditions. researchgate.netmdpi.com
The following table compares these potential synthetic methodologies.
| Feature | Conventional Chemical Synthesis | Olefin Metathesis (Green Chem) | Biotechnological Production |
| Primary Feedstock | Petroleum derivatives, complex reagents | Renewable seed oils, simple olefins | Sugars, plant oils, CO2 |
| Reaction Steps | Often multi-step, complex | Fewer steps, more direct | Biological pathway |
| Byproducts/Waste | Stoichiometric waste, metal salts | Minimal (e.g., ethylene), recyclable catalyst | Biomass, biodegradable waste |
| Stereoselectivity | Can be difficult to control | High with modern catalysts nih.gov | Highly specific, enzyme-controlled |
| Scalability | Established but can be costly | High potential, economically feasible chemhub.com | High potential, requires fermentation/cultivation |
Advanced Field Studies on Pheromone Efficacy and Specificity
Initial discovery of a pheromone is only the first step. For this compound to be used effectively, its precise behavioral effects must be characterized through advanced field studies. The activity of a pheromone is not always a simple case of attraction; it can be highly context-dependent, relying on the presence of other compounds, its release rate, and the target species.
For example, the related compound MDT is not a primary attractant for the brown marmorated stink bug (Halyomorpha halys) but acts as a powerful synergist, dramatically increasing the bug's attraction to its own aggregation pheromone. oup.comresearchgate.net Field studies have been crucial in optimizing lures by evaluating different ratios of the pheromone components and the synergist. oup.com Furthermore, the specificity of pheromones is critical, as some compounds can attract non-target species, including other pests or even beneficial insects. umd.edu
Future field research on this compound must therefore move beyond simple discovery to detailed functional characterization.
Future Research Priorities:
Dose-Response Studies: Determining the optimal release rate for attraction while identifying concentrations that may cause repellency.
Synergism and Antagonism Trials: Testing the compound in combination with known pheromones of target and non-target species to identify synergistic or antagonistic effects.
Specificity Testing: Deploying baited traps in diverse ecosystems to create a profile of all species attracted to the compound, thereby assessing its potential non-target effects.
Behavioral Observation: Directly observing insect behavior in response to the pheromone plume in wind tunnels or semi-field conditions to understand the sequence of behaviors it elicits (e.g., upwind flight, landing, mating).
The following table outlines a potential framework for designing these advanced field studies.
| Study Objective | Key Parameters to Vary | Data to Collect | Potential Outcome |
| Determine Primary Role | Lure with compound alone vs. blank | Trap captures of target species | Confirmation as primary attractant or arrestant |
| Identify Synergism | Compound + known pheromones vs. individual components | Trap captures of target species | Discovery of synergistic blends for enhanced lures |
| Optimize Lure Load | Lures with different release rates (e.g., 1, 5, 10 mg/day) | Trap captures vs. release rate | Identification of optimal dose for attraction |
| Assess Specificity | Deploy lures in multiple habitats | Identification of all captured species | Understanding of non-target effects and ecological safety |
Investigation of Interactions with Host Plants and Natural Enemies in Tri-Trophic Systems
The efficacy and ecological role of an insect pheromone cannot be fully understood in isolation. It must be studied within the context of its tri-trophic system, which includes the host plant (first trophic level), the insect herbivore (second level), and its natural enemies (third level). semanticscholar.org
Host Plant Interactions: Chemicals released by host plants can significantly influence an insect's response to pheromones. researchgate.net While some insects sequester plant compounds to create their pheromones, many, including stink bugs, produce them independently. nih.govannualreviews.org However, host plant volatiles (HPVs) can act as synergists, making a pheromone signal more attractive. annualreviews.orgnih.gov A key research question is whether specific HPVs from a preferred host plant can enhance the activity of this compound.
Natural Enemy Interactions: As discussed in section 9.3, natural enemies can eavesdrop on pheromone signals. This interaction is a cornerstone of the tri-trophic system. The attraction of natural enemies can be further enhanced when pheromones are combined with herbivore-induced plant volatiles (HIPVs)—signals released by a plant when it is damaged. semanticscholar.org This suggests that the presence of the pheromone on a damaged plant creates a highly reliable cue for predators and parasitoids.
Investigating this compound within this framework is essential for developing ecologically-based pest management strategies. For example, if the compound attracts natural enemies, it could be used in conservation biological control to draw beneficial insects into a crop. numberanalytics.comnumberanalytics.comconservationevidence.com
Future Research Priorities:
Plant Volatile Synergy: In laboratory olfactometers and field trials, testing the attractiveness of the pheromone in the presence and absence of key volatiles from its presumed host plants.
Kairomone Effect in a Food Web Context: Studying whether the attraction of natural enemies to the pheromone is stronger when it is presented on a host plant, particularly one that is showing signs of herbivory (releasing HIPVs).
Developing "Push-Pull" or "Attract-and-Reward" Strategies: Designing systems where the pheromone is used to "pull" both pests and their natural enemies to a specific location (e.g., a trap crop), which may also be managed to provide resources ("reward") that sustain the natural enemy population.
Q & A
Q. What are the primary natural sources of methyl (2E,6Z,8E)-deca-2,6,8-trienoate, and how is it isolated for laboratory use?
this compound is a key intermediate in the biosynthesis of spilanthol, an alkamide abundant in Acmella oleracea (toothache plant) . Isolation typically involves solvent extraction (e.g., ethanol or hexane) followed by chromatographic purification (silica gel or HPLC). The compound is concentrated in floral tissues, with yields optimized by selecting young flower buds . Methodological challenges include minimizing isomerization during extraction due to its polyunsaturated structure .
Q. What synthetic routes are available for this compound, and what are their efficiency metrics?
A common approach involves Wittig or Horner-Wadsworth-Emmons reactions to assemble the trienoate backbone. For example, describes a multi-step synthesis starting with fluorinated intermediates, achieving 65-70% yield via Wittig condensation of aryl-phosphonium salts with aldehyde esters . Alternative methods use palladium-catalyzed cross-couplings to preserve stereochemistry, though yields vary (50-80%) depending on protecting group strategies .
Q. How is the compound characterized spectroscopically, and what are its diagnostic spectral features?
Key characterization tools include:
- GC-MS : Retention indices and fragmentation patterns (e.g., m/z 180.115 for [M+H]+) .
- NMR : Distinctive olefinic proton signals (δ 5.2–6.4 ppm for E/Z-configured doublets) and coupling constants to confirm stereochemistry .
- IR : Absorbance at 1715 cm⁻¹ (ester C=O) and 1600–1650 cm⁻¹ (conjugated C=C) .
Advanced Research Questions
Q. What experimental strategies mitigate isomerization of this compound during synthesis or storage?
The compound’s thermal and photochemical instability necessitates:
Q. How do stereoisomers of this compound impact bioactivity, and what analytical methods differentiate them?
The (2E,6Z,8E) isomer is bioactive in insect pheromone systems and mammalian TRPV1 receptor activation (tingling effect), while (2E,6E,8E) and (2E,6Z,8Z) isomers show reduced activity . Chiral HPLC (e.g., Chiralpak IC column) or NOESY NMR resolves isomers. For example, reports synthetic spilanthol containing 80% (2E,6Z,8E)-isomer with trace (<5%) (6E,8Z) variants .
Q. What role does this compound play in insect communication, and how is this applied in field studies?
The compound functions as a sex pheromone in Thyanta pallidovirens (stink bugs) and attracts predatory wasps (Astata occidentalis) in tritrophic interactions . Field testing involves gas chromatography-electroantennographic detection (GC-EAD) and trap assays with isomer-specific lures. Millar et al. (2001) demonstrated 70% higher wasp attraction to (2E,6Z,8E)-isomer compared to others .
Q. What computational methods predict the compound’s reactivity in esterification or oxidation reactions?
Density Functional Theory (DFT) calculations model electron density at double bonds to predict regioselectivity. For example, the C6 position (Z-configured) shows higher susceptibility to epoxidation than C2/C8 (E-configured) due to orbital alignment . Molecular dynamics simulations further assess solvent effects on reaction pathways .
Methodological Considerations
Q. How is this compound quantified in complex biological matrices?
LC-MS/MS with multiple reaction monitoring (MRM) is preferred for sensitivity. A validated method uses a C18 column (2.6 µm, 100 Å), gradient elution (water/acetonitrile + 0.1% formic acid), and transitions m/z 180 → 135 (quantifier) and 180 → 91 (qualifier) . Internal standards (e.g., deuterated analogs) correct for matrix effects .
Q. What in vitro assays evaluate the compound’s pharmacological potential (e.g., anti-inflammatory or analgesic effects)?
- TRPV1 activation : Calcium flux assays in HEK293 cells transfected with human TRPV1 .
- Anti-inflammatory activity : Inhibition of COX-2 and TNF-α in macrophage models (IC₅₀ reported at 10–20 µM) .
- Dose-response curves require careful solvent controls (e.g., DMSO ≤0.1%) to avoid artifact signals .
Data Contradictions and Resolution
Q. Discrepancies in reported LogP values: How are hydrophobicity measurements reconciled?
Experimental LogP ranges from 2.6 (shake-flask method) to 3.1 (HPLC-derived), reflecting solvent system variability . Computational tools (e.g., ACD/Labs) align with HPLC data (predicted LogP 2.8), suggesting the shake-flask method underestimates partitioning in polar solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
